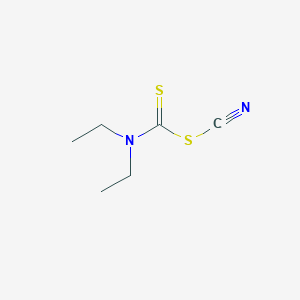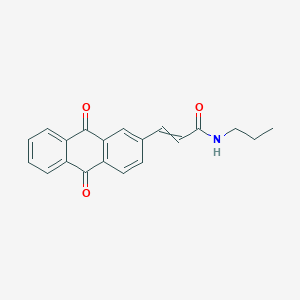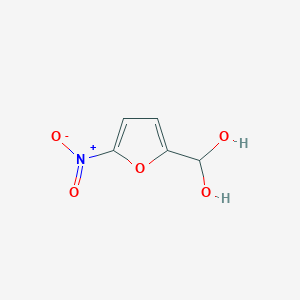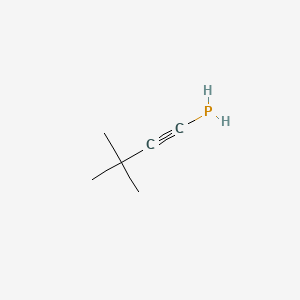
N-(Dithiocarboxy)alanine disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Dithiocarboxy)alanine disodium salt: is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of dithiocarboxylate groups, which are sulfur-containing functional groups. These groups confer specific reactivity and binding properties to the compound, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Dithiocarboxy)alanine disodium salt typically involves the reaction of alanine with carbon disulfide under alkaline conditions. The process can be summarized as follows:
Reacting alanine with carbon disulfide: Alanine is mixed with carbon disulfide in the presence of a strong base, such as sodium hydroxide. This reaction forms the dithiocarboxylate intermediate.
Formation of the disodium salt: The intermediate is then treated with sodium hydroxide to form the disodium salt of N-(Dithiocarboxy)alanine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Key considerations include:
Achieving high yields: Using efficient reaction conditions to maximize the yield of the desired product.
Minimizing impurities: Ensuring the purity of the final product by controlling reaction parameters and purification steps.
Cost-effectiveness: Utilizing cost-effective raw materials and optimizing the process to reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Dithiocarboxy)alanine disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are important in stabilizing the structure of proteins and other biomolecules.
Reduction: Reduction reactions can break disulfide bonds, converting the compound back to its thiol form.
Substitution: The dithiocarboxylate groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, iodine, and other oxidizing agents are commonly used to oxidize this compound.
Reducing agents: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds.
Substitution reagents: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Disulfides: Oxidation reactions typically yield disulfide-containing compounds.
Thiols: Reduction reactions produce thiol-containing compounds.
Substituted derivatives: Substitution reactions result in the formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
N-(Dithiocarboxy)alanine disodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of protein structure and function, particularly in the formation and reduction of disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including as a chelating agent for heavy metals.
Industry: Utilized in wastewater treatment to remove heavy metals and other contaminants.
Mécanisme D'action
The mechanism of action of N-(Dithiocarboxy)alanine disodium salt involves its ability to form strong bonds with metal ions and other electrophiles. The dithiocarboxylate groups can chelate metal ions, forming stable complexes. This property is particularly useful in applications such as heavy metal removal and protein stabilization.
Molecular Targets and Pathways:
Metal ions: The compound targets metal ions, forming chelates that are stable and easily removed from solutions.
Proteins: In biological systems, it can interact with cysteine residues in proteins, forming disulfide bonds that stabilize protein structures.
Comparaison Avec Des Composés Similaires
N-(Dithiocarboxy)alanine disodium salt can be compared with other similar compounds, such as:
N-(Dithiocarboxy)sarcosine disodium salt: Similar in structure but with different amino acid backbones.
Trisodium dicarboxymethyl alaninate: Another compound with dithiocarboxylate groups but different applications and properties.
Uniqueness:
Specificity: this compound has unique binding properties due to its specific amino acid backbone.
Versatility: It is versatile in its applications, ranging from chemistry and biology to medicine and industry.
By understanding the properties, preparation methods, chemical reactions, applications, and mechanism of action of this compound, researchers and industry professionals can harness its potential for various scientific and practical uses.
Propriétés
Numéro CAS |
75808-41-2 |
|---|---|
Formule moléculaire |
C4H5NNa2O2S2 |
Poids moléculaire |
209.2 g/mol |
Nom IUPAC |
disodium;2-(sulfidocarbothioylamino)propanoate |
InChI |
InChI=1S/C4H7NO2S2.2Na/c1-2(3(6)7)5-4(8)9;;/h2H,1H3,(H,6,7)(H2,5,8,9);;/q;2*+1/p-2 |
Clé InChI |
IJYUPOZNBKUBQK-UHFFFAOYSA-L |
SMILES canonique |
CC(C(=O)[O-])NC(=S)[S-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-[2-[3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(4-aminobutylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14444873.png)



![2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;N-(4-hydroxyphenyl)acetamide](/img/structure/B14444906.png)



![Bicyclo[4.1.0]hept-3-ene-7-carboxylic acid](/img/structure/B14444920.png)


